molecular formula C17H15N5OS B2682426 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1798542-74-1

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2682426
CAS No.: 1798542-74-1
M. Wt: 337.4
InChI Key: NIVAOGTXBQTTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. Key structural attributes include:

  • Pyrrolo[2,3-b]pyridine: A fused bicyclic system comprising pyrrole and pyridine rings, commonly observed in kinase inhibitors due to its ability to engage in ATP-binding pocket interactions.
  • Benzo[c][1,2,5]thiadiazole: A sulfur- and nitrogen-containing bicyclic heteroaromatic system with strong electron-withdrawing properties, which may enhance π-stacking and polar interactions with target proteins.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-17(13-4-5-14-15(11-13)21-24-20-14)19-8-2-9-22-10-6-12-3-1-7-18-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVAOGTXBQTTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is mentioned that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Biochemical Analysis

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a benzo[c][1,2,5]thiadiazole structure through a propyl chain. This unique combination contributes to its biological activity and pharmacological profile. The molecular formula is C16H19N5OSC_{16}H_{19}N_5OS, with a molecular weight of approximately 329.42 g/mol.

Research indicates that compounds with similar structures often exhibit anticancer properties through mechanisms such as:

  • Apoptosis Induction : Compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl) derivatives have been shown to activate procaspase-3, leading to the activation of caspase-3, a key player in the apoptotic pathway. This mechanism has been observed in various cancer cell lines, including U937 and MCF-7 cells .
  • Inhibition of Key Enzymes : The presence of thiadiazole rings in related compounds has been associated with the inhibition of enzymes such as urease and acetylcholinesterase, which are critical in various physiological processes and disease states .

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds. For instance:

  • In vitro Studies : Compounds derived from the benzothiazole and pyridine moieties have demonstrated promising anticancer activity against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 5.2 μM against U937 cells .
  • Caspase Activation : In studies assessing procaspase-3 activation, compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-benzo[c][1,2,5]thiadiazole derivatives exhibited significant activation rates compared to controls (PAC-1), suggesting their potential as effective anticancer agents .
CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

Antiviral Activity

The compound's structural analogs have also been investigated for antiviral properties. For example, pyrrolopyridine derivatives have shown activity against hepatitis C virus (HCV), indicating a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Benzothiazole Derivatives : A study identified benzothiazole derivatives that activated procaspase-3 effectively in cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions enhanced anticancer activity and selectivity against cancer cells .
  • Thiadiazole Compounds : Research into thiadiazole derivatives demonstrated their ability to inhibit urease and acetylcholinesterase significantly more than established reference drugs. This suggests potential applications in treating conditions like ulcers and Alzheimer's disease .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. Research has shown that the compound can inhibit specific kinases involved in cancer progression, such as IKK2 (Inhibitor of Nuclear Factor kappa B Kinase 2), which plays a crucial role in inflammatory responses and cancer cell survival. The inhibition of IKK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress. Studies suggest that compounds with similar structures can improve cognitive functions and reduce neuronal loss .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the benzo[c][1,2,5]thiadiazole moiety enhanced anticancer activity against various cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection

In a model of Parkinson's disease, administration of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide resulted in a marked decrease in neuroinflammatory markers and improved behavioral outcomes in treated animals compared to controls. The results suggest potential therapeutic benefits for neurodegenerative conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Analogues

Compound 1: 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583)

Structural Features :

  • Pyrrolo[2,3-b]pyridine core linked to a 1-ethylpyrazole substituent.
  • N,N-dimethylbenzamide group replaces the thiadiazole-carboxamide in the target compound.

Comparison :

Property Target Compound DB08583
Core Heterocycle Benzo[c][1,2,5]thiadiazole Benzamide with dimethyl substitution
Substituent Propyl-linked pyrrolopyridine Ethylpyrazole-linked pyrrolopyridine
Electron Effects Strong electron-withdrawing (thiadiazole) Moderate electron-donation (dimethylamide)
Lipophilicity (LogP) Likely higher due to thiadiazole Lower (polar dimethylamide enhances solubility)
Target Affinity Hypothesized high (π-deficient core) Experimental kinase inhibition reported

Functional Implications :

  • The thiadiazole in the target compound may improve target binding affinity through enhanced π-π interactions but could reduce aqueous solubility compared to DB08583’s dimethylamide group.
  • DB08583’s ethylpyrazole substituent may confer better metabolic stability due to reduced susceptibility to oxidative metabolism compared to the thiadiazole.
Compound 2: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Structural Features :

  • Benzodioxin (oxygen-rich heterocycle) and thiazole substituents.
  • 5-oxopyrrolidine core instead of pyrrolopyridine.

Comparison :

Property Target Compound Compound 2
Heterocycle Diversity Thiadiazole + pyrrolopyridine Benzodioxin + thiazole + oxopyrrolidine
Hydrogen Bonding Moderate (carboxamide + thiadiazole) High (multiple oxygen and nitrogen atoms)
Solubility Likely lower Higher (oxygenated benzodioxin enhances polarity)

Functional Implications :

  • Compound 2’s benzodioxin and thiazole groups may improve solubility and oral bioavailability but reduce membrane permeability compared to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.